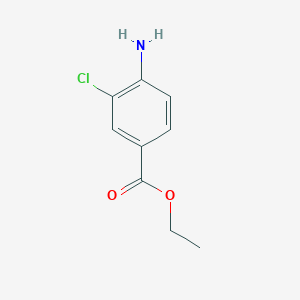

4-氨基-3-氯苯甲酸乙酯

描述

Ethyl 4-amino-3-chlorobenzoate is a chemical compound with the molecular formula C9H10ClNO21. It is an ester with electron-withdrawing substituents2.

Synthesis Analysis

The synthesis of Ethyl 4-amino-3-chlorobenzoate involves several steps. For instance, one method involves the reduction of Ethyl 4-bromobenzoate with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes2. Another method involves the reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst3.Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-3-chlorobenzoate can be analyzed using various spectroscopic techniques. The FT-IR and FT-Raman spectra of the compound in the solid phase have been recorded. The fundamental vibrational wavenumbers, intensities of vibrational bands, and the optimized geometrical parameters of the compound have been evaluated using DFT (B3LYP) method with 6-311++G (d,p) basis set4.Chemical Reactions Analysis

Ethyl 4-amino-3-chlorobenzoate can undergo various chemical reactions. For instance, it can react with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes2.Physical And Chemical Properties Analysis

Ethyl 4-amino-3-chlorobenzoate has a molecular weight of 199.63 g/mol6. It has a topological polar surface area of 52.3 Ų7. Its exact mass and monoisotopic mass are 199.0400063 g/mol7.科学研究应用

Solubility and Thermodynamic Properties

Ethyl 4-amino-3-chlorobenzoate's chemical properties, such as solubility in various organic solvents and its thermodynamic behavior, are essential for optimizing its purification process. A study by Li et al. (2017) discusses the solubility of a related compound, 2-amino-4-chlorobenzoic acid, in multiple solvents, which is crucial for understanding the behavior of similar compounds like Ethyl 4-amino-3-chlorobenzoate in various environments (Li et al., 2017).

Synthesis of Medicinal Compounds

Ethyl 4-amino-3-chlorobenzoate is a key intermediate in synthesizing various pharmaceutical compounds. For example, Guohua (2013) details the synthesis of Dabigatran Etexilate, where a related compound, 4-Methylamino-3-nitrobenzoic acid, is used as a starting material. This process underlines the significance of such chemicals in medicinal chemistry (Guohua, 2013).

Potential Anticancer Applications

Compounds related to Ethyl 4-amino-3-chlorobenzoate have been explored for their anticancer properties. Temple et al. (1983) discuss the synthesis of pyridooxazines and pyridothiazines from similar compounds, assessing their effects on L1210 cells and P388 leukemia, indicating potential applications in cancer treatment (Temple et al., 1983).

Organic Synthesis

The compound also plays a role in the synthesis of various organic molecules. Dong-zhi (2005) illustrates the synthesisof N-(6-chloro-4-methylthio-1-oxo-isochroman-5-yl)-trifluoroacetamide, starting from 3-amino-4-chlorobenzoic acid, which is structurally related to Ethyl 4-amino-3-chlorobenzoate. This study showcases the use of these compounds in complex organic synthesis processes (Liu Dong-zhi, 2005).

Nonlinear Optical Materials

Ethyl 4-amino-3-chlorobenzoate derivatives have applications in the field of optoelectronics. Babu et al. (2017) synthesized a compound (2-Amino 4-methylpyridinium 3-chlorobenzoate) and explored its potential as a nonlinear optical material, which is crucial for optoelectronic device applications (Babu et al., 2017).

Biocatalytic Resolution of Isomers

Ethyl 4-amino-3-chlorobenzoate is also relevant in the biocatalytic resolution of isomers. Topgi et al. (1999) demonstrated the use of penicillin acylase to resolve enantiomers of a related compound, ethyl 3-amino-4-pentynoate, which is used in synthesizing anti-platelet agents. This indicates the potential of Ethyl 4-amino-3-chlorobenzoate in similar biocatalytic processes (Topgi et al., 1999).

安全和危害

Ethyl 4-amino-3-chlorobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction8. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes9.

未来方向

While specific future directions for Ethyl 4-amino-3-chlorobenzoate are not mentioned in the search results, the compound’s potential applications in the field of local anesthetics suggest that future research could focus on optimizing its synthesis, improving its safety profile, and exploring its mechanism of action5.

属性

IUPAC Name |

ethyl 4-amino-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDTVONVIRHHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363937 | |

| Record name | ethyl 4-amino-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-3-chlorobenzoate | |

CAS RN |

82765-44-4 | |

| Record name | ethyl 4-amino-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)